

What is N-(m-PEG4)-N'-(azide-PEG4)-Cy3 structure?

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(azide-PEG4)-Cy3

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An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Introduction

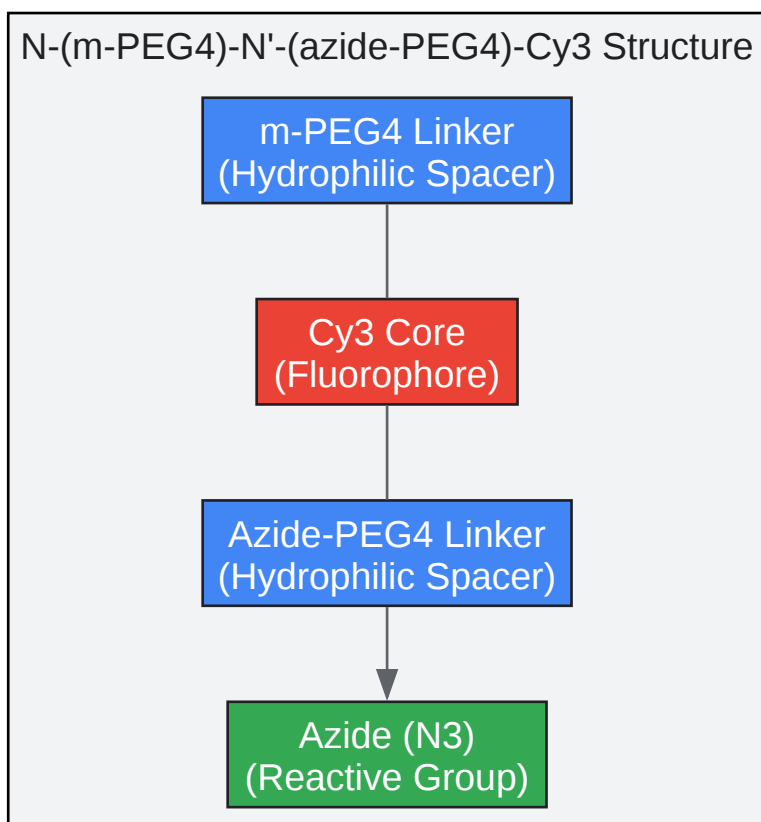
N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a specialized bifunctional molecule designed for advanced bioconjugation applications in research and drug development. This molecule integrates a bright fluorescent dye (Cy3), two hydrophilic polyethylene glycol (PEG4) spacers, and a reactive azide group, enabling the precise and stable labeling of target biomolecules. Its unique structure is particularly valuable for synthesizing fluorescent probes, imaging agents, and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols.

Core Molecular Structure and Functionality

The architecture of **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** is tripartite, consisting of a central fluorophore, flexible linkers, and a reactive handle for conjugation.

- Cyanine3 (Cy3) Core:** The heart of the molecule is the Cy3 dye, a member of the cyanine family known for its bright orange-red fluorescence.[4][5] It possesses a high quantum yield and strong photostability, making it an excellent choice for sensitive detection in fluorescence microscopy, flow cytometry, and immunoassays.[4][6][7]

- Dual PEG4 Spacers: The Cy3 core is flanked by two discrete polyethylene glycol chains, each containing four ethylene glycol units (PEG4). These PEG linkers serve several critical functions in bioconjugation:[8][9]
 - Enhanced Hydrophilicity: They significantly increase the water solubility of the entire molecule and its conjugates, which is crucial for preventing the aggregation of hydrophobic drugs or proteins.[8][10]
 - Biocompatibility and Reduced Immunogenicity: PEG chains can form a hydration shell that masks the conjugated molecule from the immune system, reducing the likelihood of an immune response.[8][9]
 - Flexible Spacer: The PEG chains act as flexible spacers, minimizing steric hindrance between the dye and the target biomolecule, thereby preserving the biological activity of the target.[9][11]
- Terminal Azide Group (N₃): One of the PEG chains is terminated with an azide group. This functional group is the reactive handle for covalent attachment to other molecules via "click chemistry".[12] The azide is highly selective and stable under most biological conditions, reacting efficiently with alkyne-modified molecules to form a stable triazole linkage.[12][13]



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Caption: Core components of the **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** molecule.

Quantitative Data

The key physicochemical and spectral properties of **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** are summarized below for easy reference.

Property	Value	Reference(s)
Molecular Weight	~800.4 g/mol	[3][7][12]
CAS Number	2107273-38-9	[1][3]
Appearance	Red solid	[14]
Solubility	Water, DMSO, DMF	[15][16]
Excitation Maximum (λ_{ex})	~550 - 555 nm	[4][15]
Emission Maximum (λ_{em})	~570 nm	[4][7][15]
Extinction Coefficient	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[14]
Reactive Group	Azide (N_3)	[12][15]
Storage Temperature	-20°C, protected from light	[1][17]

Applications in Research and Drug Development

This molecule is a versatile tool with numerous applications:

- **Fluorescent Labeling:** It can be used to attach a bright, stable fluorescent tag to proteins, nucleic acids, and other biomolecules for visualization and tracking in living cells.[2][18]
- **PROTAC Synthesis:** The molecule is specifically designed as a linker for creating Proteolysis-Targeting Chimeras (PROTACs).[1][3] In this context, the azide group can be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, with the Cy3 dye enabling visualization and tracking of the PROTAC itself.
- **Drug Delivery Systems:** The PEG linkers improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and stability in biological systems.[8][10][19] The fluorescent tag allows for real-time monitoring of the drug's distribution and metabolism.[4]
- **Biosensor Development:** The Cy3 dye is a central component in the design of biosensors for detecting specific biomarkers, pathogens, or toxins with high sensitivity.[4]

Experimental Protocols: Bioconjugation via Click Chemistry

The azide group on **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** enables its conjugation to alkyne-modified molecules through click chemistry. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Protocol for CuAAC Labeling of an Alkyne-Modified Protein

This protocol provides a general methodology for conjugating **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** to a protein that has been previously modified to contain a terminal alkyne group.

Materials:

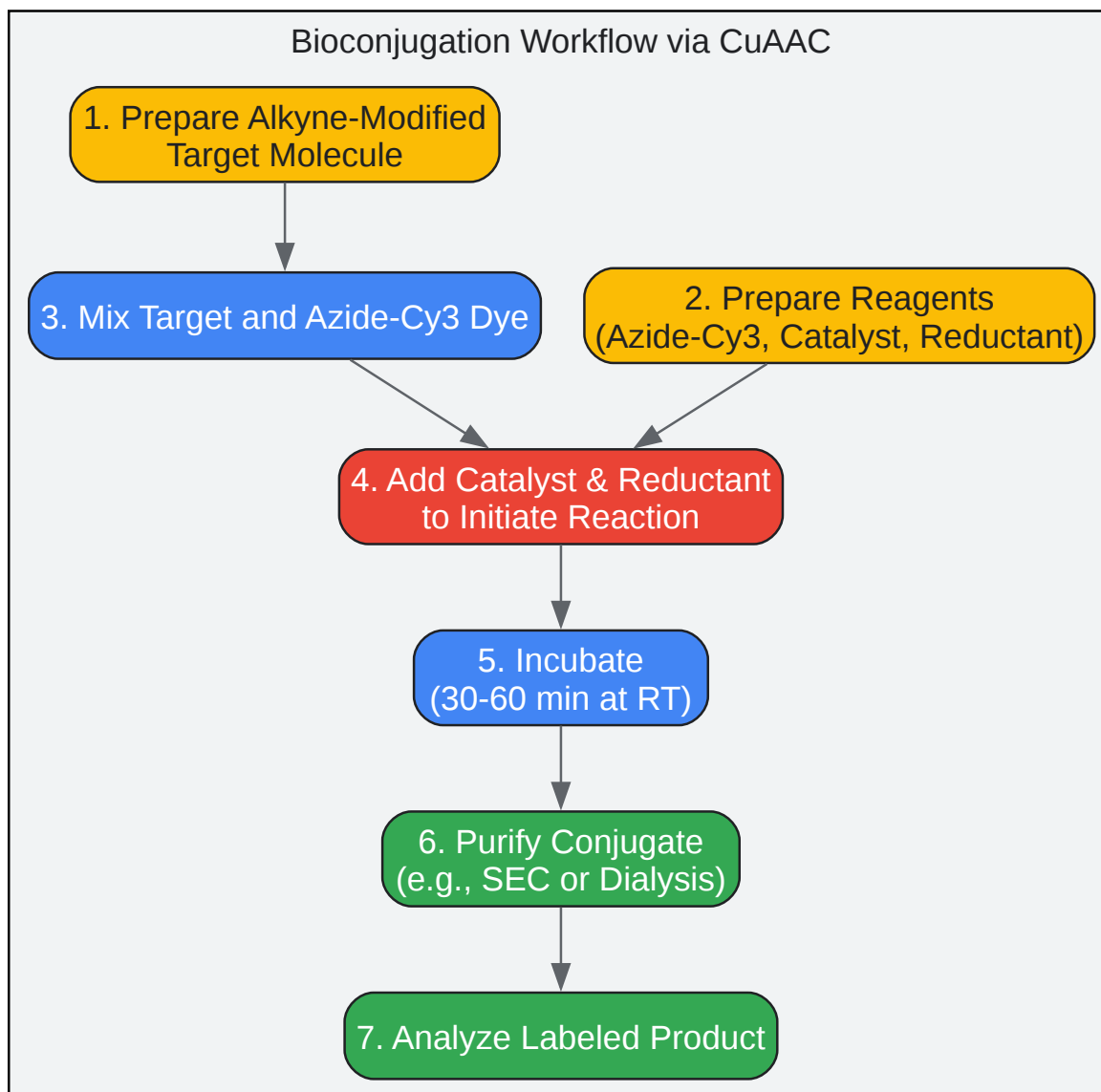
- Alkyne-modified protein solution (in a compatible buffer, e.g., PBS pH 7.4)
- **N-(m-PEG4)-N'-(azide-PEG4)-Cy3**
- Anhydrous Dimethylsulfoxide (DMSO)
- Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
- Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)
- Purification system (e.g., size-exclusion chromatography or dialysis)

Reagent Preparation:

- **Azide-Cy3 Stock Solution:** Dissolve **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** in anhydrous DMSO to create a 10 mM stock solution.[\[20\]](#) Vortex until fully dissolved. This solution can be stored at -20°C, protected from light.[\[20\]](#)
- **Catalyst Premix (THPTA/CuSO₄):** Just before use, mix the THPTA ligand solution with the CuSO₄ solution in a 2:1 or greater molar ratio (e.g., 10 µL of 100 mM THPTA with 10 µL of 20

mM CuSO₄).^[21] Let it incubate for a few minutes. This complex helps stabilize the Cu(I) ion and improves reaction efficiency in aqueous solutions.^[21]

- Reducing Agent: Prepare a fresh solution of Sodium Ascorbate in water. This solution is prone to oxidation and should be made immediately before initiating the reaction.^[21]



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Caption: General experimental workflow for labeling a target molecule using CuAAC.

Reaction Procedure:

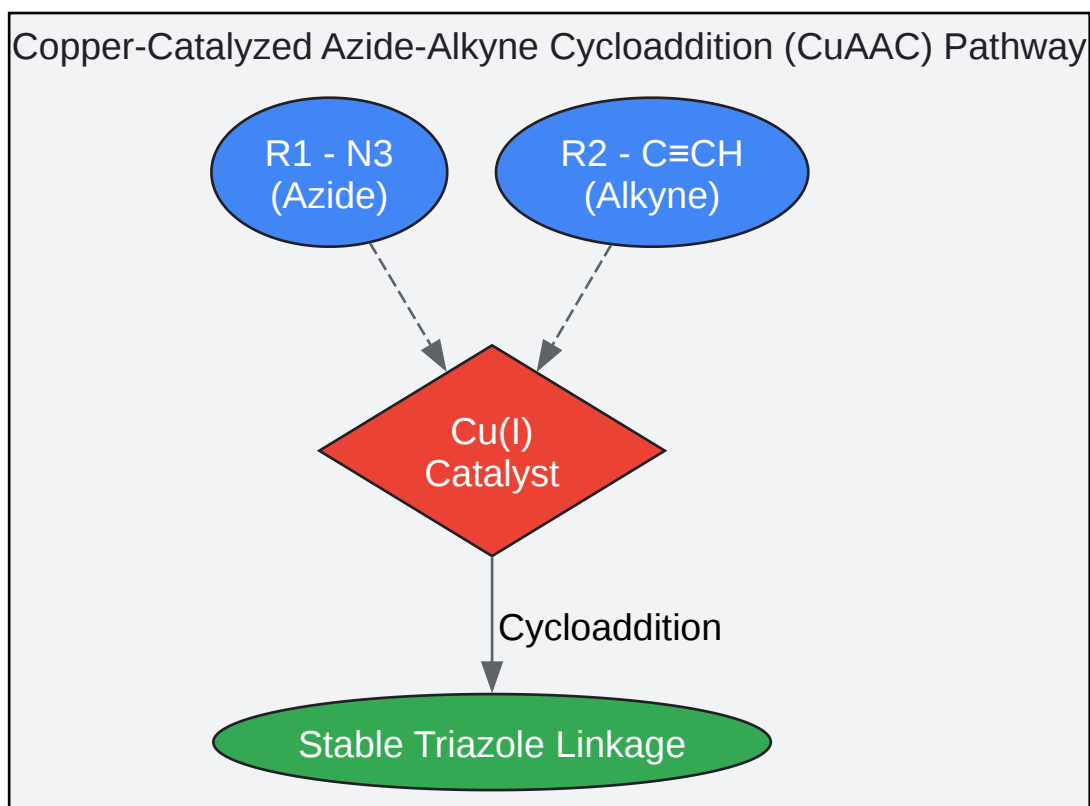
- In a microcentrifuge tube, combine your alkyne-modified protein with the **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** stock solution. A molar excess of the dye (e.g., 4 to 50 equivalents) is typically used to ensure efficient labeling.[\[21\]](#)
- Add the pre-mixed THPTA/CuSO₄ catalyst solution to the reaction mixture. A final concentration of 1-2 mM copper is often effective.
- Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 5-10 mM).[\[21\]](#) Vortex briefly to mix.
- Protect the reaction from light and incubate at room temperature for 30-60 minutes.[\[21\]](#) For some substrates, incubation can be extended or performed at elevated temperatures (e.g., 40°C) to increase yield.[\[20\]](#)
- Once the reaction is complete, the resulting fluorescently labeled protein conjugate must be purified from excess reagents.

Purification:

- Size-Exclusion Chromatography (SEC): This is a common method to separate the larger labeled protein from smaller molecules like the unreacted dye and catalyst components.
- Dialysis: Extensive dialysis against a suitable buffer can also be used to remove small-molecule impurities.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications involving live cells or where the copper catalyst may be toxic, a copper-free version of click chemistry, known as SPAAC, can be employed.[\[12\]](#) In this case, the azide group on the dye reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a catalyst.[\[3\]](#)[\[12\]](#) The protocol is simpler, involving the direct mixing of the azide-dye and the DBCO-modified target molecule in a physiological buffer.



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Caption: Simplified signaling pathway of the CuAAC click chemistry reaction.

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